Uridin-5'-triphosphat

Übersicht

Beschreibung

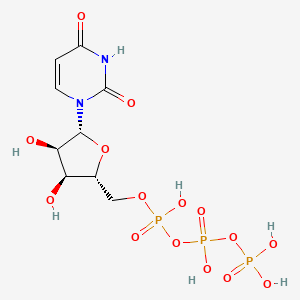

Uridine 5’-Triphosphate is a pyrimidine nucleoside triphosphate, consisting of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with triphosphoric acid at the 5’ position . It plays a crucial role as a substrate for the synthesis of RNA during transcription and is involved in various metabolic processes .

Wissenschaftliche Forschungsanwendungen

Uridin-5’-Triphosphat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein in der RNA-Synthese verwendet.

Biologie: Spielt eine Rolle in der zellulären Signalübertragung und im Stoffwechsel.

Industrie: Einsatz bei der Herstellung von RNA-basierten Therapeutika und Diagnostika.

5. Wirkmechanismus

Uridin-5’-Triphosphat übt seine Wirkungen aus, indem es als Substrat für die RNA-Synthese wirkt und an Stoffwechselwegen teilnimmt. Es aktiviert Substrate in Stoffwechselreaktionen, wie z. B. die Bildung von UDP-Glucose aus Glucose-1-Phosphat . Es bindet auch an P2Y-Rezeptoren und vermittelt verschiedene zelluläre Reaktionen .

Ähnliche Verbindungen:

Cytidin-5’-Triphosphat: Ein weiteres Pyrimidin-Nukleosidtriphosphat, das an der RNA-Synthese beteiligt ist.

Adenosin-5’-Triphosphat: Ein Purin-Nukleosidtriphosphat, das als Energieüberträger in Zellen dient.

Guanosin-5’-Triphosphat: Ein Purin-Nukleosidtriphosphat, das an der Proteinsynthese und Signaltransduktion beteiligt ist.

Einzigartigkeit: Uridin-5’-Triphosphat ist einzigartig in seinen spezifischen Rollen bei der RNA-Synthese und im Stoffwechsel, insbesondere bei der Aktivierung von Substraten wie Glucose-1-Phosphat und seiner Beteiligung am Galactose-Stoffwechsel .

Biochemische Analyse

Biochemical Properties

UTP’s main role is as a substrate for the synthesis of RNA during transcription . It is the precursor for the production of CTP via CTP synthetase . UTP can be biosynthesized from UDP by Nucleoside Diphosphate Kinase after using the phosphate group from ATP . UTP also has the role of a source of energy or an activator of substrates in metabolic reactions, like that of ATP .

Cellular Effects

Uridine 5’-triphosphate has been shown to exert anti-inflammatory effects in different animal models . It also modulates osteopontin expression in smooth muscle cells . UTP promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even has anti-aging effects .

Molecular Mechanism

UTP acts as the preferred substrate for TPK1, enabling cellular TPP synthesis, PDH activity, TCA-cycle activity, lipogenesis, and adipocyte differentiation . Thus, UTP is required for vitamin B1 utilization to maintain pyruvate oxidation and lipogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, providing the brain with uridine increases its formation and levels of UTP . Chronic high plasma uridine leads to fatty liver and impaired glucose tolerance, suggesting a trend of long-term damage and short-term benefit .

Dosage Effects in Animal Models

In animal studies, subjects that received uridine demonstrated measurable improvements in both memory and learning . Uridine supplementation resulted in attenuated inflammation, as demonstrated by reduced leukocytes and pro-inflammatory cytokines in the broncho-alveolar lavage (BAL) fluid .

Metabolic Pathways

Uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG). Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .

Transport and Distribution

Plasma uridine enters cells through nucleoside transporter . The maintenance of blood-mobilized uridine is orchestrated at the organism level. Synthesis is mediated by adipocytes, the liver, and potentially erythrocytes, while the liver orchestrates breakdown .

Subcellular Localization

UTP connects to central carbon metabolism via ribose phosphate isomerization . This mechanism was validated in vitro and in vivo with isotope tracing metabolomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Uridine 5’-Triphosphate can be synthesized from Uridine Diphosphate by Nucleoside Diphosphate Kinase using the phosphate group from Adenosine Triphosphate . The reaction is as follows: [ \text{UDP} + \text{ATP} \leftrightarrow \text{UTP} + \text{ADP} ]

Industrial Production Methods: In industrial settings, Uridine 5’-Triphosphate is produced through enzymatic biosynthesis, where Uridine Diphosphate is phosphorylated using Adenosine Triphosphate as a phosphate donor .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Uridin-5’-Triphosphat durchläuft verschiedene biochemische Reaktionen, darunter:

Phosphorylierung: Umwandlung in Uridin-Diphosphat und Uridin-Monophosphat.

Glykosylierung: Bildung von UDP-Glucose und UDP-Galactose.

Häufige Reagenzien und Bedingungen:

Phosphatdonoren: Adenosin-Triphosphat.

Enzyme: Nukleosid-Diphosphatkinase.

Hauptprodukte:

UDP-Glucose: Beteiligt an der Glykogensynthese.

UDP-Galactose: Beteiligt am Galactose-Stoffwechsel.

Wirkmechanismus

Uridine 5’-Triphosphate exerts its effects by acting as a substrate for RNA synthesis and participating in metabolic pathways. It activates substrates in metabolic reactions, such as the formation of UDP-glucose from glucose-1-phosphate . It also binds to P2Y receptors, mediating various cellular responses .

Vergleich Mit ähnlichen Verbindungen

Cytidine 5’-Triphosphate: Another pyrimidine nucleoside triphosphate involved in RNA synthesis.

Adenosine 5’-Triphosphate: A purine nucleoside triphosphate that serves as an energy carrier in cells.

Guanosine 5’-Triphosphate: A purine nucleoside triphosphate involved in protein synthesis and signal transduction.

Uniqueness: Uridine 5’-Triphosphate is unique in its specific roles in RNA synthesis and metabolism, particularly in the activation of substrates like glucose-1-phosphate and its involvement in galactose metabolism .

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAVKCOVUIYSFO-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041147 | |

| Record name | Uridine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-39-8 | |

| Record name | UTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 5'-triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE 5'-TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT0S826Z60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

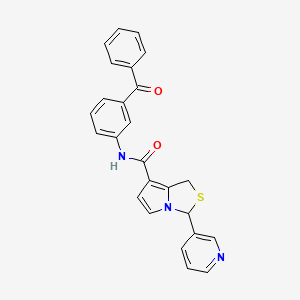

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid](/img/new.no-structure.jpg)

![(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B1682050.png)

![(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride](/img/structure/B1682055.png)